
Nipyraclofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nipyraclofen is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which include a pyrazole ring substituted with amino, dichloro, trifluoromethyl, and nitro groups. These substitutions confer specific chemical reactivity and biological activity to the compound.
Métodos De Preparación
The synthesis of Nipyraclofen typically involves multiple steps. One common method starts with 2,6-dichloro-4-(trifluoromethyl)aniline as the starting material. This compound undergoes diazotization to form a diazonium salt, which is then reacted with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization to yield the desired pyrazole compound .
Análisis De Reacciones Químicas
Nipyraclofen undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Nipyraclofen involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
Similar compounds include:
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-: Known for its use as an insecticide.
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)-: Used in the synthesis of various pharmaceuticals. The uniqueness of Nipyraclofen lies in its specific substitutions, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
99662-11-0 |
|---|---|
Fórmula molecular |
C10H5Cl2F3N4O2 |
Peso molecular |
341.07 g/mol |
Nombre IUPAC |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H5Cl2F3N4O2/c11-5-1-4(10(13,14)15)2-6(12)8(5)18-9(16)7(3-17-18)19(20)21/h1-3H,16H2 |
Clave InChI |
OVQJTYOXWVHPTA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
Key on ui other cas no. |
99662-11-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


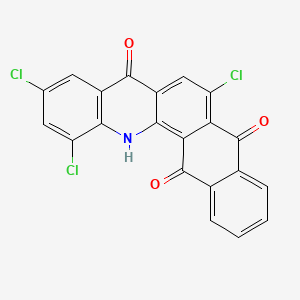

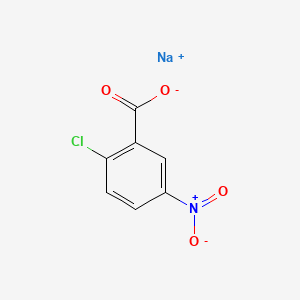
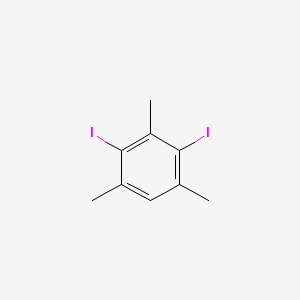
![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)

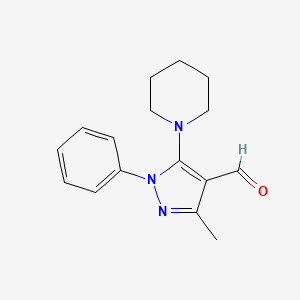
![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)

![6-Bromobenzo[d]thiazole-2-carboxamide](/img/structure/B1614923.png)
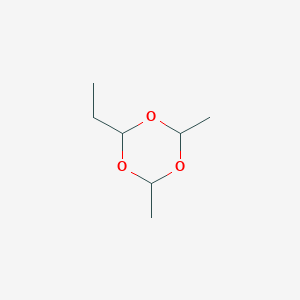
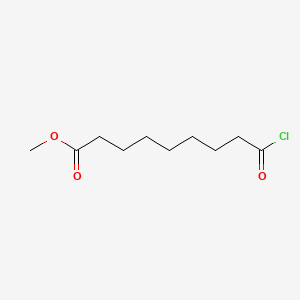
![N,N-diethyl-4-[(E)-(phenylimino)methyl]aniline](/img/structure/B1614926.png)

